molecular formula C17H13FNO2+ B1184385 SQJYGFFMMNTCFI-UHFFFAOYSA-O

SQJYGFFMMNTCFI-UHFFFAOYSA-O

Cat. No.: B1184385
M. Wt: 282.294
InChI Key: SQJYGFFMMNTCFI-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Such compounds often exhibit unique reactivity due to the interplay of electron-withdrawing groups (e.g., halogens) and functional moieties like boronic acids or aromatic rings, enabling cross-coupling reactions or biological activity modulation .

Properties

Molecular Formula

C17H13FNO2+

Molecular Weight

282.294

IUPAC Name

1-(4-fluorophenyl)-2-(8-hydroxyquinolin-1-ium-1-yl)ethanone

InChI

InChI=1S/C17H12FNO2/c18-14-8-6-12(7-9-14)16(21)11-19-10-2-4-13-3-1-5-15(20)17(13)19/h1-10H,11H2/p+1

InChI Key

SQJYGFFMMNTCFI-UHFFFAOYSA-O

SMILES

C1=CC2=C(C(=C1)O)[N+](=CC=C2)CC(=O)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

For this analysis, we will focus on structurally analogous compounds from the evidence, particularly halogenated boronic acids and trifluoromethylated pyridines, which share functional and synthetic relevance.

Table 1: Structural and Physicochemical Comparison

Property Target Compound (Hypothetical) (3-Bromo-5-chlorophenyl)boronic acid (5-(Trifluoromethyl)pyridin-2-yl)methanamine
Molecular Formula C₆H₅BBrClO₂ (inferred) C₆H₅BBrClO₂ C₇H₈ClF₃N₂
Molecular Weight ~235.27 g/mol 235.27 g/mol 212.60 g/mol
Log Po/w (XLOGP3) ~2.15 (estimated) 2.15 1.64 (analogous data)
Solubility (mg/mL) 0.24 (ESOL) 0.24 Not reported
Bioavailability Moderate (Score: 0.55) 0.55 High GI absorption
Key Applications Suzuki-Miyaura coupling Cross-coupling reactions Pharmaceutical intermediates

Key Differences and Similarities

Structural Features :

  • The boronic acid derivatives (e.g., (3-Bromo-5-chlorophenyl)boronic acid) feature a boronic acid group (-B(OH)₂) attached to a halogenated aromatic ring, enabling participation in cross-coupling reactions like Suzuki-Miyaura . In contrast, trifluoromethyl pyridines (e.g., (5-(Trifluoromethyl)pyridin-2-yl)methanamine) prioritize fluorine-driven lipophilicity and metabolic stability, making them valuable in drug design .

Physicochemical Properties :

  • Boronic acids exhibit moderate solubility (~0.24 mg/mL) and higher log Po/w values (~2.15), reflecting their balance between hydrophobicity and reactivity. Trifluoromethyl pyridines, however, show enhanced GI absorption and BBB permeability due to fluorine’s electronegativity and small atomic radius .

Synthetic Utility :

  • Boronic acids are pivotal in metal-catalyzed reactions (e.g., palladium-mediated couplings), as seen in the synthesis of CAS 1046861-20-4 using Pd(dppf)Cl₂ . Trifluoromethyl pyridines require specialized reagents (e.g., trifluoromethylation agents) and conditions (e.g., anhydrous THF) for functional group installation .

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